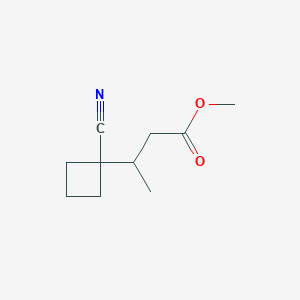
4-(1H-1,3-benzodiazol-2-yl)cyclohexan-1-amine dihydrochloride
Vue d'ensemble
Description
4-(1H-1,3-benzodiazol-2-yl)cyclohexan-1-amine dihydrochloride is a chemical compound with the CAS Number: 1461708-62-2 . It has a molecular weight of 288.22 and its IUPAC name is 4-(1H-benzo[d]imidazol-2-yl)cyclohexan-1-amine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H17N3.2ClH/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13;;/h1-4,9-10H,5-8,14H2,(H,15,16);2*1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder and it is stored at room temperature .Applications De Recherche Scientifique
Antioxidant Activity
This compound has been studied for its potential as an antioxidant. Antioxidants are crucial in protecting cells from damage caused by free radicals. In scientific research, the antioxidant capacity of benzimidazole derivatives, including this compound, is assessed using various in-vitro assays such as DPPH scavenging activity, ferric ion reducing power, and β-carotene bleaching inhibition . These studies are vital for developing new therapeutic agents that can mitigate oxidative stress-related diseases.
Antimicrobial Properties
Benzimidazole derivatives are known to exhibit antimicrobial activities. Research involving 4-(1H-1,3-benzodiazol-2-yl)cyclohexan-1-amine dihydrochloride has included testing against various bacterial strains, including Escherichia coli and Staphylococcus aureus, to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) . Such studies are fundamental in the quest for new antibiotics and antimicrobial agents.
Molecular Docking Studies
Molecular docking is a method used to predict the interaction between a molecule and a target protein, which is essential in drug design. Benzimidazole derivatives, due to their structural properties, are often used in molecular docking studies to explore their binding affinities and potential as drug candidates .
Synthesis of Novel Compounds
The chemical structure of 4-(1H-1,3-benzodiazol-2-yl)cyclohexan-1-amine dihydrochloride serves as a building block for the synthesis of novel compounds. Using methods like microwave-assisted synthesis, researchers can create new benzimidazole derivatives with potential pharmaceutical applications .
Apoptosis Induction in Cancer Research
In cancer research, inducing apoptosis (programmed cell death) in cancer cells is a key therapeutic strategy. Some benzimidazole derivatives have been shown to induce apoptosis in certain cancer cell lines, suggesting that this compound could also be investigated for its potential to inhibit tumor growth .
Biological Activity Profiling
Benzimidazole derivatives are profiled for a wide range of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties. This compound, due to its benzimidazole core, may be involved in studies to evaluate its efficacy across these various biological activities .
Safety And Hazards
Propriétés
IUPAC Name |
4-(1H-benzimidazol-2-yl)cyclohexan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3.2ClH/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13;;/h1-4,9-10H,5-8,14H2,(H,15,16);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMIMQPPOUCVCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=NC3=CC=CC=C3N2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-1,3-benzodiazol-2-yl)cyclohexan-1-amine dihydrochloride | |
CAS RN |
1461708-62-2 | |
| Record name | 4-(1H-1,3-benzodiazol-2-yl)cyclohexan-1-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Chloro-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B1379139.png)



![[4-(Benzenesulfonyl)-1,4-diazabicyclo[3.2.1]octan-2-yl]methanamine](/img/structure/B1379148.png)


![tert-butyl N-[3-(4-ethoxyphenyl)prop-2-yn-1-yl]carbamate](/img/structure/B1379152.png)
![benzyl 3-[4-(2-hydroxypropan-2-yl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxylate](/img/structure/B1379153.png)


![1-[(4-aminonaphthalen-1-yl)sulfanyl]-N,N-dimethylformamide](/img/structure/B1379159.png)